1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride
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Overview
Description
1-azaspiro[55]undecane-9-carboxylic acid hydrochloride is a spirocyclic compound characterized by a unique structural feature where a nitrogen atom is incorporated into a spirocyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride typically involves the Prins cyclization reaction. Another approach involves the use of olefin metathesis reactions with Grubbs catalyst, although this method is more complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Prins cyclization reaction is favored due to its efficiency and ability to introduce diverse substituents, making it a potential candidate for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein, a transporter required for the survival of Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death .
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but with an oxygen atom incorporated into the ring.
3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid hydrochloride: Another spirocyclic compound with a different substitution pattern.
Uniqueness
1-azaspiro[5.5]undecane-9-carboxylic acid hydrochloride is unique due to its specific substitution pattern and its potent activity against Mycobacterium tuberculosis. Its ability to inhibit the MmpL3 protein sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H20ClNO2 |
---|---|
Molecular Weight |
233.73 g/mol |
IUPAC Name |
1-azaspiro[5.5]undecane-9-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)9-3-6-11(7-4-9)5-1-2-8-12-11;/h9,12H,1-8H2,(H,13,14);1H |
InChI Key |
YQEHADXDCFBCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCC(CC2)C(=O)O.Cl |
Origin of Product |
United States |
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